Product packaging for 5-Ethylpyridine-3-sulfonyl fluoride(Cat. No.:CAS No. 2137620-06-3)

5-Ethylpyridine-3-sulfonyl fluoride

Cat. No.: B2696740
CAS No.: 2137620-06-3
M. Wt: 189.2
InChI Key: HGIOAVOSXGCZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethylpyridine-3-sulfonyl fluoride (CAS 2137620-06-3) is a heteroaromatic compound of significant interest in modern chemical biology and drug discovery. With the molecular formula C7H8FNO2S and a molecular weight of 189.21 g/mol, this reagent serves as a versatile building block in synthetic chemistry . It belongs to the privileged class of sulfonyl fluorides, which are renowned for their unique balance of stability and reactivity, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . SuFEx has emerged as a powerful next-generation click reaction, enabling the reliable and modular construction of complex molecules for applications in material science, polymer development, and chemical biology . In medicinal and biological chemistry, sulfonyl fluorides are increasingly employed as covalent probes and warheads to inhibit enzymes and study biological processes . The reactivity of the sulfonyl fluoride group allows it to target specific amino acid residues, such as serines, threonines, and tyrosines, in enzyme active sites, facilitating the development of activity-based probes and protease inhibitors . The pyridine core, substituted at the 3-position, may offer potential for metal coordination or enhanced solubility, making this compound a valuable scaffold for constructing diverse compound libraries. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers are advised to review all safety documentation prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO2S B2696740 5-Ethylpyridine-3-sulfonyl fluoride CAS No. 2137620-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylpyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-2-6-3-7(5-9-4-6)12(8,10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOAVOSXGCZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Ethylpyridine 3 Sulfonyl Fluoride and Analogous Structures

Direct Halogenation-Fluorination Strategies

Direct halogenation-fluorination represents a conventional yet effective approach for the synthesis of sulfonyl fluorides. These methods typically involve the conversion of a sulfur-containing functional group into a sulfonyl fluoride (B91410) moiety through the introduction of fluorine.

Synthesis from Sulfonyl Chlorides and Related Halides via Fluoride Exchange

A common and well-established method for the synthesis of sulfonyl fluorides is the nucleophilic substitution of a sulfonyl chloride with a fluoride ion. ccspublishing.org.cn This halide exchange reaction is a versatile and widely applicable strategy for the preparation of a diverse range of aryl and heteroaryl sulfonyl fluorides.

While less common for the direct conversion of sulfonyl chlorides, electrophilic fluorinating reagents can be utilized in the synthesis of sulfonyl fluorides from other sulfur-containing starting materials. For instance, reagents like Selectfluor® can be used for the oxidative fluorination of thiols and disulfides to directly yield sulfonyl fluorides. ccspublishing.org.cn This approach offers an alternative to the traditional two-step process of first forming a sulfonyl chloride.

The use of inorganic fluoride sources is a cornerstone of sulfonyl fluoride synthesis from sulfonyl chlorides. ccspublishing.org.cn Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are frequently employed to facilitate the chloride-fluoride exchange. The reaction is typically carried out in a suitable solvent, and the efficiency of the conversion can be influenced by factors such as the choice of fluoride salt, solvent, and reaction temperature. For example, the synthesis of various sulfonyl fluorides has been achieved by treating the corresponding sulfonyl chlorides with aqueous potassium fluoride. ccspublishing.org.cn

A general scheme for the synthesis of 5-Ethylpyridine-3-sulfonyl fluoride from its corresponding sulfonyl chloride is presented below:

Scheme 1: Synthesis of this compound via Halide Exchange

The following table summarizes representative examples of sulfonyl fluoride synthesis from sulfonyl chlorides using inorganic fluoride sources.

Starting Sulfonyl ChlorideFluoride SourceSolventYield (%)
Benzenesulfonyl chlorideKFWaterGood
4-Toluenesulfonyl chlorideKFWaterGood
2-Naphthalenesulfonyl chlorideKFWaterGood

Conversion from Sulfonate Esters

While the conversion of sulfonyl chlorides is more prevalent, sulfonate esters can also serve as precursors for the synthesis of sulfonyl fluorides. This transformation typically involves the cleavage of the ester group and subsequent fluorination. However, this method is generally less direct than the halide exchange from sulfonyl chlorides.

Palladium-Catalyzed Approaches to Aryl and Heteroaryl Sulfonyl Fluorides

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, enabling novel synthetic routes to sulfonyl fluorides.

One-Pot Protocols from Aryl/Heteroaryl Halides with Sulfur Dioxide Surrogates and Fluoride Sources

A significant advancement in the synthesis of sulfonyl fluorides is the development of one-pot protocols that utilize aryl or heteroaryl halides as starting materials. mdpi.com These methods typically involve a palladium-catalyzed coupling of the halide with a sulfur dioxide surrogate, followed by in-situ fluorination.

A prominent sulfur dioxide surrogate used in these reactions is DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). mdpi.com The reaction proceeds via the formation of a sulfinate intermediate, which is then converted to the sulfonyl fluoride. This approach allows for the direct synthesis of sulfonyl fluorides from readily available aryl and heteroaryl halides, including bromides and iodides. mdpi.com

For the synthesis of this compound, a potential starting material would be 3-bromo-5-ethylpyridine (B126805) or 3-iodo-5-ethylpyridine.

Scheme 2: Palladium-Catalyzed Synthesis of this compound

The table below provides examples of palladium-catalyzed synthesis of aryl sulfonyl fluorides.

Aryl HalideSulfur Dioxide SurrogateFluoride SourceCatalystYield (%)
4-BromotolueneDABSOSelectfluor®Pd(OAc)₂/Xantphos75
1-Iodo-4-methoxybenzeneDABSOSelectfluor®Pd(OAc)₂/Xantphos82
3-BromopyridineDABSOSelectfluor®Pd(OAc)₂/Xantphos65

Ligand and Catalyst System Optimization in Cross-Coupling Methodologies

Cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds, which is a key step in the synthesis of many pyridine-sulfonyl fluorides. The optimization of the ligand and catalyst system is crucial for achieving high yields and selectivity in these transformations. Palladium-catalyzed reactions have been particularly well-explored for the synthesis of sulfonyl fluorides from aryl and heteroaryl bromides.

A one-pot synthesis of sulfonyl fluorides from aryl bromides has been developed, which involves a palladium-catalyzed sulfonylation using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as an SO2 source, followed by an in situ fluorination of the resulting sulfinate with N-fluorobenzenesulfonimide (NFSI). The choice of ligand is critical for the success of this reaction. An evaluation of various electron-rich phosphine (B1218219) ligands demonstrated that the AmPhos ligand in combination with palladium(II) acetate (B1210297) provided excellent conversion of the aryl bromide with minimal formation of reduction byproducts. For the coupling of substituted bromo-pyridines, the use of methyl(dicyclohexyl)amine as a base was found to be optimal, as its steric bulk is believed to reduce the rate of homo-coupling and promote the formation of the active palladium(0) catalyst.

In the context of Suzuki-Miyaura cross-coupling reactions, where the sulfonyl fluoride group itself acts as a leaving group, the ligand and catalyst system is also of paramount importance. For the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and their pinacol (B44631) esters, Pd(dppf)Cl2 has been identified as an effective catalyst. More recent studies on the desulfonative Suzuki-Miyaura coupling of aryl sulfonyl fluorides have shown that the use of RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) as a ligand with a palladium precursor is optimal for activating the otherwise inert C-S bond. This reaction proceeds selectively in the absence of a base.

Table 1: Ligand and Catalyst Systems in Palladium-Catalyzed Sulfonyl Fluoride Synthesis

Reaction Type Catalyst/Precursor Ligand Base Key Features
Sulfonylation of Aryl Bromides Palladium(II) acetate AmPhos Methyl(dicyclohexyl)amine One-pot reaction with DABSO and NFSI; minimizes reduction byproducts.
Suzuki-Miyaura Coupling of PyFluor Pd(dppf)Cl2 dppf Not specified Effective for coupling with hetero(aryl) boronic acids and esters.
Desulfonative Suzuki-Miyaura Coupling Palladium precursor RuPhos None Activates the C-S bond of sulfonyl fluorides for C-C bond formation.

Oxidative Transformations for Sulfonyl Fluoride Formation

A common and traditional route to sulfonyl fluorides begins with the corresponding thiols or disulfides. This pathway typically involves a two-step process: the oxidative chlorination of the thiol to a sulfonyl chloride, followed by a halide exchange reaction to introduce the fluoride. Various reagents have been developed for the oxidative chlorination step. For instance, the combination of hydrogen peroxide and thionyl chloride is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. Another effective method employs N-chlorosuccinimide (NCS) in the presence of a chloride source and water to generate sulfonyl chlorides from thiols in situ. These sulfonyl chlorides can then be converted to the corresponding sulfonyl fluorides using a variety of fluorinating agents, such as potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6.

More direct methods that proceed from thiols to sulfonyl fluorides in a single pot have also been developed. One such protocol utilizes thionyl chloride and hydrogen peroxide for the initial oxidative chlorination, followed by the addition of potassium hydrogen fluoride (KHF2) to perform the chloride-fluoride exchange.

Electrochemical methods offer a mild and environmentally benign alternative for the synthesis of sulfonyl fluorides from thiols and disulfides. These reactions avoid the need for stoichiometric chemical oxidants. An electrochemical approach has been reported that utilizes thiols or disulfides as the starting material and potassium fluoride (KF) as both the fluoride source and the supporting electrolyte. The reaction is typically carried out in an undivided cell with a graphite (B72142) anode and a stainless-steel cathode. This method has been shown to be applicable to a wide range of alkyl, benzyl, aryl, and heteroaryl thiols and disulfides.

The reaction conditions for the electrochemical synthesis of sulfonyl fluorides have been optimized. A biphasic solvent system, such as acetonitrile (B52724) and aqueous HCl, is often employed. The addition of pyridine (B92270) has been found to be beneficial, potentially acting as an electron mediator or a phase-transfer catalyst. This electrochemical method is not particularly sensitive to steric hindrance, and substrates with both electron-donating and electron-with

Chemical Reactivity and Transformation Pathways of 5 Ethylpyridine 3 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

SuFEx represents a new generation of click chemistry, prized for its efficiency, reliability, and broad scope. sigmaaldrich.comresearchgate.net The core of this chemistry is the reaction of a stable S(VI)-F bond with a nucleophile, leading to the formation of a new, robust linkage. For a heteroaryl compound like 5-Ethylpyridine-3-sulfonyl fluoride, the pyridine (B92270) ring's electronic properties influence the reactivity of the sulfonyl fluoride group, which readily engages in these transformations.

The reaction between this compound and various primary or secondary amines is a fundamental pathway to construct the corresponding sulfonamides. This transformation is a key component of the SuFEx toolbox, widely used in medicinal chemistry and materials science. nih.govchemrxiv.org The resulting sulfonamide linkage is exceptionally stable, making this a valuable method for permanently connecting molecular fragments.

The amidation of sulfonyl fluorides proceeds through a nucleophilic substitution mechanism at the sulfur center. Despite the stability of the S-F bond, a sufficiently nucleophilic amine can attack the electrophilic sulfur atom to form a transient, pentacoordinate intermediate. researchgate.net Subsequent expulsion of the highly stable fluoride ion yields the final sulfonamide product. The reaction's progression is highly dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl fluoride. theballlab.com Often, the reaction requires activation to proceed at a practical rate, especially with less reactive amine partners. theballlab.comnih.gov This can be achieved by using a base to deprotonate the amine, thereby increasing its nucleophilicity, or through catalytic activation of the sulfonyl fluoride electrophile.

To overcome the inherent stability of the sulfonyl fluoride group and broaden the scope of compatible amines, various catalytic systems have been developed.

Lewis Acids: Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have proven effective in activating sulfonyl fluorides towards nucleophilic attack. theballlab.comnih.gov The Lewis acid is proposed to coordinate to the oxygen and/or fluorine atoms of the sulfonyl group, which increases the electrophilicity of the sulfur atom and facilitates the reaction. theballlab.comnih.gov This method allows for the successful coupling of a wide array of electronically and sterically diverse sulfonyl fluorides and amines under relatively mild conditions. nih.govorganic-chemistry.org For instance, reactions that show little to no conversion without a catalyst can proceed in good to excellent yields in the presence of Ca(NTf₂)₂. nih.gov

Sulfonyl Fluoride (Analog)Amine NucleophileCatalystConditionsYieldReference
Benzenesulfonyl fluorideAnilineCa(NTf₂)₂t-amylOH, 60 °C, 24 h85% theballlab.com
Benzenesulfonyl fluoride3-AminopyridineCa(NTf₂)₂t-amylOH, 60 °C, 24 h82% nih.gov
4-Methoxybenzenesulfonyl fluoride1-(5-(Trifluoromethyl)-2-pyridinyl)piperazineCa(NTf₂)₂t-amylOH, 60 °C, 24 h92% nih.gov
Methanesulfonyl fluoride1-(5-(Trifluoromethyl)-2-pyridinyl)piperazineCa(NTf₂)₂t-amylOH, 60 °C, 24 h85% nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for SuFEx reactions. thieme-connect.comresearchgate.netchemrxiv.org In the amidation of sulfonyl fluorides, NHCs are thought to function as carbon-centered Brønsted bases, activating the amine nucleophile via hydrogen bonding. thieme-connect.comchemrxiv.org This activation enhances the amine's nucleophilicity, enabling it to attack the sulfonyl fluoride. An alternative pathway involves relay catalysis where the NHC, in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), forms a more reactive sulfonylated intermediate that subsequently reacts with the amine. chemrxiv.org This approach is notable for its mild conditions, broad substrate compatibility, and high yields. thieme-connect.comchemrxiv.org

Sulfonyl Fluoride (Analog)Amine NucleophileCatalyst SystemConditionsYieldReference
4-Methylbenzenesulfonyl fluorideMorpholineNHC / HOBtCH₃CN, rt, 12 h99% chemrxiv.org
4-Bromobenzenesulfonyl fluoridePiperidineNHC / HOBtCH₃CN, rt, 12 h98% chemrxiv.org
Naphthalen-2-ylsulfonyl fluorideBenzylamineNHC / HOBtCH₃CN, rt, 12 h95% chemrxiv.org
Thiophene-2-sulfonyl fluoride4-FluoroanilineNHC / HOBtCH₃CN, rt, 24 h81% chemrxiv.org

Beyond amines, this compound is expected to react with hydroxyl-containing nucleophiles, such as phenols and alcohols, to yield sulfonate esters. This transformation is another pillar of SuFEx chemistry. chemrxiv.org The reaction generally requires catalytic activation, with NHCs being particularly effective. chemrxiv.org The catalysis allows for the efficient coupling of various sulfonyl fluorides with a wide range of phenols and alcohols, tolerating numerous functional groups and delivering products in high yields. chemrxiv.org

The synthesis of sulfamates can also be achieved, typically through a stepwise approach. One method involves the reaction of NH-sulfamoyl fluorides (RNHSO₂F) with alcohols or phenols, often using a base like potassium fluoride to generate a reactive azasulfene intermediate in situ. thieme-connect.com

Sulfonyl Fluoride (Analog)Hydroxyl NucleophileCatalyst SystemConditionsYieldReference
4-Methylbenzenesulfonyl fluoridePhenolNHC / DBUCH₃CN, rt, 24 h99% chemrxiv.org
4-Cyanobenzenesulfonyl fluoride4-MethoxyphenolNHC / DBUCH₃CN, rt, 24 h98% chemrxiv.org
Benzenesulfonyl fluorideBenzyl alcoholNHC / DBUCH₃CN, rt, 24 h89% chemrxiv.org
2-Naphthalenesulfonyl fluoride(R)-(-)-2-Phenyl-1-propanolNHC / DBUCH₃CN, rt, 24 h97% chemrxiv.org

The scope of SuFEx reactions involving sulfonyl fluorides like this compound is remarkably broad. A diverse array of nucleophiles, including primary and secondary aliphatic and aromatic amines, as well as a wide range of alcohols and phenols, can be successfully employed. nih.govchemrxiv.org The reaction is tolerant of many functional groups, allowing for its application in late-stage functionalization of complex molecules. nih.govchemrxiv.org

However, some limitations exist. Very weakly nucleophilic amines, such as anilines bearing strong electron-withdrawing groups, may fail to react or provide only low yields, even with Lewis acid catalysis. nih.gov Furthermore, certain substrates may be incompatible with the reaction conditions. For example, the use of strong bases as catalysts can be problematic for alkyl sulfonyl fluorides possessing acidic α-protons, as this can lead to a competing elimination side reaction. nih.gov Careful selection of the catalyst and reaction conditions is therefore crucial for achieving the desired transformation.

Nucleophilic Additions with Amines: Formation of Sulfonamides

Radical Transformations Involving the Sulfonyl Fluoride Group

While the reactivity of sulfonyl fluorides has been traditionally dominated by their electrophilic nature in SuFEx chemistry, recent advancements have unlocked their potential as precursors for sulfur-centered radicals. nih.gov This has expanded the synthetic utility of the sulfonyl fluoride group into the realm of radical chemistry.

The generation of a sulfonyl radical from a sulfonyl fluoride is a challenging task due to the high strength of the S-F bond and the high reduction potential. nih.gov A successful strategy involves the combination of photoredox catalysis with activation by an organosuperbase. nih.gov In this process, the superbase interacts with the sulfonyl fluoride, making it susceptible to reduction by an excited photoredox catalyst. This single-electron transfer generates the desired sulfonyl radical, which can then participate in a variety of subsequent reactions. One prominent application is the coupling with alkenes to produce valuable vinyl sulfones with high stereoselectivity. nih.gov This methodology has also been applied to the synthesis of functional polymers and dyes, demonstrating its versatility. nih.gov

Sulfonyl Fluoride (Analog)AlkeneCatalyst SystemConditionsProduct TypeYieldReference
4-Methylbenzenesulfonyl fluoride4-MethylstyreneIr(ppy)₃ / DBUBlue LED, DMA, rtVinyl Sulfone98% nih.gov
4-Bromobenzenesulfonyl fluorideStyreneIr(ppy)₃ / DBUBlue LED, DMA, rtVinyl Sulfone99% nih.gov
Naphthalen-2-ylsulfonyl fluoride4-FluorostyreneIr(ppy)₃ / DBUBlue LED, DMA, rtVinyl Sulfone99% nih.gov
Benzenesulfonyl fluoride4-VinylpyridineIr(ppy)₃ / DBUBlue LED, DMA, rtVinyl Sulfone92% nih.gov

Photoredox Catalysis for S(VI) Radical Generation

The sulfonyl fluoride group (-SO₂F) has garnered significant attention in chemical biology and drug discovery. nih.govnih.gov A key avenue for its reactivity involves the generation of a fluorosulfonyl radical (FSO₂•). Photoredox catalysis has emerged as a powerful tool to achieve this under mild conditions. d-nb.inforesearchgate.net

In this process, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) event. acs.org This can lead to the formation of radical species from suitable precursors. While specific studies on the direct photoredox-mediated generation of the FSO₂• radical from this compound are not extensively detailed in the provided search results, the general principle involves the photocatalyst facilitating the homolytic cleavage of the S-F bond or the activation of a precursor that then generates the FSO₂• radical. d-nb.info This highly reactive intermediate can then participate in various downstream transformations. d-nb.inforesearchgate.net Control experiments often demonstrate that both the photocatalyst and light are essential for these reactions to proceed. d-nb.info

Radical 1-Fluorosulfonyl-2-Functionalization of Unsaturated Systems

The fluorosulfonyl radical (FSO₂•), once generated, can readily add to unsaturated systems like alkenes. This initiates a cascade of reactions leading to the 1-fluorosulfonyl-2-functionalization of the alkene. A notable example is the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. nih.govnih.govd-nb.info In this transformation, the FSO₂• radical adds to the alkene, forming a carbon-centered radical intermediate. This intermediate is then trapped by an alkynyl sulfonyl fluoride, which serves as both the FSO₂• radical precursor and the alkynylating agent. nih.govd-nb.info This method is advantageous due to its transition-metal-free nature and high atom economy. nih.gov

The reaction demonstrates broad functional group tolerance, accommodating esters, ketones, protected amines, and various halides. d-nb.info It allows for the formation of quaternary carbon centers and provides access to β-alkynyl-fluorosulfonylalkanes, which are valuable synthetic intermediates. nih.govd-nb.info These products can be further diversified using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to synthesize sulfonates and sulfonamides. nih.govd-nb.info

Electrophilic and Nucleophilic Character of the Sulfonyl Fluoride Moiety in the Pyridine Context

The sulfonyl fluoride group (-SO₂F) in this compound exhibits a distinct electrophilic character at the sulfur atom. This is due to the strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom. This electrophilicity makes the sulfur atom susceptible to attack by nucleophiles. The pyridine ring, being an electron-deficient aromatic system, can further influence this reactivity. researchgate.net

The reactivity of sulfonyl fluorides is often compared to that of sulfonyl chlorides. Sulfonyl fluorides are generally more stable and less prone to hydrolysis, yet they readily react with nucleophiles under appropriate conditions. sigmaaldrich.com This balanced stability and reactivity is a key feature of SuFEx chemistry. nih.govsigmaaldrich.com The reaction of the sulfonyl fluoride moiety with nucleophiles, such as amines, leads to the formation of stable sulfonamides. thieme-connect.com The reaction is often chemoselective, with the sulfonyl fluoride reacting preferentially over other electrophilic sites in the molecule. sigmaaldrich.com The use of catalysts, such as Lewis acids or N-heterocyclic carbenes (NHCs), can facilitate these substitution reactions, even with less reactive amines. thieme-connect.comresearchgate.net

Reactivity of the Ethyl Group and Pyridine Ring in this compound

Functionalization of the Pyridine Nucleus (e.g., C-H Activation, Halogenation)

The pyridine ring in this compound is an electron-deficient heterocycle, with the nitrogen atom influencing the reactivity of the ring's C-H bonds. researchgate.net This inherent electronic property makes direct C-H functionalization a viable strategy for introducing new substituents.

C-H Activation: Transition-metal catalysis, particularly with palladium, has been extensively used for the selective C-H activation of pyridine derivatives. rsc.org For a 2-substituted pyridine, ortho-C-H activation is a common pathway, leading to the formation of a palladacycle intermediate that can then react with various coupling partners. rsc.org While the provided results focus on 2-phenylpyridine, the principles can be extended to other substituted pyridines. The directing group plays a crucial role in determining the site of C-H activation. rsc.orgnih.gov

Halogenation: The electron-deficient nature of the pyridine ring generally makes electrophilic aromatic substitution more challenging than for benzene (B151609). However, halogenation can be achieved under specific conditions. For instance, visible light-mediated methods have been developed for the halogenation of aromatic and aliphatic compounds, offering both radical and polar reaction pathways. uni-regensburg.de Direct C-H fluorination of pyridines can be accomplished using reagents like AgF₂. acs.org The selectivity of this reaction is influenced by the electronic properties of the substituents on the pyridine ring, with more basic pyridines often reacting preferentially. acs.org

Transformations Involving the Ethyl Side Chain

The ethyl group attached to the pyridine ring also presents opportunities for chemical modification.

Benzylic-type Reactivity: The methylene (B1212753) group of the ethyl side chain, being adjacent to the aromatic pyridine ring, exhibits benzylic-type reactivity. This position can be susceptible to radical reactions. For instance, methods for the fluorination and difluorination at the benzylic positions of aza-heteroarenes have been developed. researchgate.net These reactions can proceed through radical or electrophilic ionic pathways. researchgate.net

Oxidation: The ethyl group can potentially be oxidized to other functional groups. While specific examples for this compound were not found, general methods for the oxidation of alkyl side chains on aromatic rings are well-established in organic chemistry.

Derivatization Strategies and Analogue Synthesis

Construction of Diverse Sulfonamide Derivatives

The reaction of 5-Ethylpyridine-3-sulfonyl fluoride (B91410) with primary or secondary amines is a primary strategy for generating a wide array of sulfonamide derivatives. This transformation is typically robust and allows for the introduction of various substituents, thereby modulating the physicochemical properties of the resulting molecules. The sulfonamide functional group is a well-established pharmacophore found in numerous clinically approved drugs. nih.goveurjchem.com

The synthesis generally proceeds by reacting the sulfonyl fluoride with an amine in a suitable solvent, often in the presence of a base to neutralize the hydrofluoric acid byproduct. This method's high efficiency and compatibility with various functional groups make it a powerful tool for creating diverse compound libraries. thieme-connect.com For instance, patent literature describes the synthesis of various aryl- and heteroaryl-sulfonamide derivatives, including those based on the 5-ethylpyridine-3-sulfonamide scaffold, for use as modulators of chemokine receptors like CCR8. google.com The development of such derivatives is crucial for investigating new therapeutic agents. google.com

To illustrate the versatility of this approach, a variety of amine nucleophiles can be employed, leading to a corresponding diversity in the final sulfonamide products.

Table 1: Illustrative Amine Nucleophiles for Sulfonamide Synthesis

Amine Reactant Resulting Sulfonamide Structure (General) Potential Application Area
Aniline N-Phenyl-5-ethylpyridine-3-sulfonamide Medicinal Chemistry Scaffolds
Cyclopropylamine N-Cyclopropyl-5-ethylpyridine-3-sulfonamide Agrochemicals, Pharmaceuticals
Piperidine 1-((5-Ethylpyridin-3-yl)sulfonyl)piperidine CNS Drug Discovery
Benzylamine N-Benzyl-5-ethylpyridine-3-sulfonamide Bioactive Compound Synthesis

This table is for illustrative purposes and shows potential products from the reaction of 5-Ethylpyridine-3-sulfonyl fluoride with the listed amines.

Synthesis of Sulfonates and Other S(VI) Derivatives

Beyond sulfonamides, the sulfonyl fluoride moiety is a precursor to other important sulfur(VI) derivatives, most notably sulfonates (sulfonic esters). These are typically synthesized by reacting the sulfonyl fluoride with an alcohol or a phenol. This reaction, often categorized under the umbrella of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, provides a modular and highly efficient method for connecting molecular fragments. nih.govnih.gov

The synthesis of sulfonate esters from sulfonyl fluorides can be catalyzed by various reagents, including bases or bifluoride salts, which activate the reactants and facilitate the formation of the S-O bond. nih.govorganic-chemistry.org This method is not only applicable to small molecules but has also been extended to the synthesis of high molecular weight polymers, such as polysulfonates and polysulfates. nih.gov These materials are valued for their mechanical properties and chemical stability. nih.gov The reaction of this compound with various hydroxyl-containing compounds can thus yield a range of sulfonate esters with tailored properties.

Table 2: Example Nucleophiles for Sulfonate Synthesis

Hydroxyl Reactant Resulting Sulfonate Structure (General) Potential Application Area
Phenol Phenyl 5-ethylpyridine-3-sulfonate Organic Synthesis Intermediate
Methanol Methyl 5-ethylpyridine-3-sulfonate Reagent for Methylation
Bisphenol A Bis(4-hydroxyphenyl)propane-based Polysulfonate Materials Science, Polymer Chemistry
4-Nitrophenol 4-Nitrophenyl 5-ethylpyridine-3-sulfonate Active Ester for Further Derivatization

This table illustrates potential sulfonate products from the reaction of this compound with various alcohols and phenols.

Late-Stage Functionalization Approaches Utilizing this compound

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a natural product or an established drug, in the final steps of a synthetic sequence. rsc.org This approach allows for the rapid generation of analogues without the need to re-synthesize the entire molecule from scratch. The sulfonyl fluoride group is an excellent tool for LSF due to its specific reactivity profile. thieme-connect.comrsc.org

This compound can be used as an LSF reagent to introduce the "5-ethylpyridyl-3-sulfonyl" moiety onto a complex molecular scaffold. This is typically achieved by targeting a nucleophilic functional group present in the parent molecule, such as a phenol, amine, or even certain activated C-H bonds. nih.govrsc.org For example, a drug molecule containing a phenolic hydroxyl group could be readily converted to its corresponding sulfonate ester using this compound under mild conditions. This modification can significantly alter the parent molecule's biological activity, solubility, or metabolic stability. The ability to functionalize medicinally relevant heterocycles highlights the utility of such methods. nih.gov

Design and Synthesis of Ligands and Catalysts Incorporating Sulfonyl Fluoride Scaffolds

The unique reactivity of the sulfonyl fluoride group has made it a valuable "warhead" for the design of covalent inhibitors and chemical probes. nih.govresearchgate.net Unlike more reactive electrophiles, sulfonyl fluorides are relatively stable under physiological conditions but can be induced to react with specific nucleophilic amino acid residues (such as lysine (B10760008), tyrosine, or serine) within a protein's binding pocket. nih.govnih.gov This "beyond-cysteine" targeting capability greatly expands the scope of proteins that can be covalently modified. researchgate.netacs.org

This compound can serve as a reactive fragment in the synthesis of libraries for ligand discovery. nih.govacs.org By attaching this fragment to various molecular scaffolds, chemists can create a diverse set of potential covalent ligands for screening against biological targets. The pyridine (B92270) ring itself can participate in crucial binding interactions (e.g., hydrogen bonding or π-stacking), while the ethyl group can probe hydrophobic pockets, making the 5-ethylpyridine-3-sulfonyl scaffold a promising component for ligand design.

Furthermore, sulfonamide derivatives, readily prepared from this compound, can act as ligands in the construction of novel metal catalysts. Macrocyclic compounds incorporating sulfonamide moieties have been developed as oxidation catalysts, demonstrating the utility of this functional group in coordination chemistry. google.com

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
5-ethylpyridine-3-sulfonamide
N-Phenyl-5-ethylpyridine-3-sulfonamide
N-Cyclopropyl-5-ethylpyridine-3-sulfonamide
1-((5-Ethylpyridin-3-yl)sulfonyl)piperidine
N-Benzyl-5-ethylpyridine-3-sulfonamide
Phenyl 5-ethylpyridine-3-sulfonate
Methyl 5-ethylpyridine-3-sulfonate
4-Nitrophenyl 5-ethylpyridine-3-sulfonate
Aniline
Cyclopropylamine
Piperidine
Benzylamine
Phenol
Methanol
Bisphenol A
4-Nitrophenol

Computational and Theoretical Investigations on 5 Ethylpyridine 3 Sulfonyl Fluoride

Electronic Structure Analysis and Bonding Characteristics

Computational analysis, primarily through Density Functional Theory (DFT), provides significant insights into the electronic structure and bonding of 5-Ethylpyridine-3-sulfonyl fluoride (B91410). The molecule's electron distribution and bond properties are governed by the interplay between the electron-withdrawing sulfonyl fluoride group and the electron-donating ethyl group on the pyridine (B92270) ring.

The nitrogen atom in the pyridine ring and the oxygen and fluorine atoms of the sulfonyl fluoride group create a molecule with a complex electrostatic potential surface. DFT calculations can map this surface, identifying regions of positive and negative potential that are crucial for understanding intermolecular interactions and reactivity. The sulfonyl fluoride group, being a strong electron-withdrawing entity, significantly influences the electronic properties of the pyridine ring. This withdrawal of electron density can be quantified through analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of the molecule's reactivity towards nucleophiles and electrophiles.

The S-F bond in sulfonyl fluorides is known for its high strength and polarity, contributing to the compound's stability and specific reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.net Theoretical calculations can determine bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental data. Hirshfeld surface analysis, a computational tool, can be employed to visualize and quantify intermolecular interactions in the solid state, revealing the nature and extent of contacts involving the fluorine and oxygen atoms of the sulfonyl group. researchgate.net While the sulfonyl fluoride moiety is a strong electron-withdrawing group, studies on analogous systems suggest it may not significantly alter the bond distances within the aromatic ring itself. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Aryl Sulfonyl Fluoride

PropertyCalculated ValueMethod
HOMO Energy-7.5 eVDFT/B3LYP
LUMO Energy-1.2 eVDFT/B3LYP
Dipole Moment4.5 DDFT/B3LYP

Note: The values in this table are illustrative and based on typical calculations for analogous aryl sulfonyl fluorides. Specific values for 5-Ethylpyridine-3-sulfonyl fluoride would require dedicated computational studies.

Reaction Mechanism Elucidation for SuFEx and Other Transformations

Transition State Analysis and Energy Profiles

Computational chemistry is a powerful tool for elucidating the reaction mechanisms of this compound, particularly in the context of SuFEx click chemistry. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

For the SuFEx reaction, where a nucleophile displaces the fluoride ion from the sulfur atom, computational studies on analogous systems suggest a mechanism that can be either a concerted SN2-type pathway or a stepwise addition-elimination process. nih.gov By calculating the energies of the transition states for both potential pathways, the preferred mechanism can be determined. The energy profile for the reaction, which plots the energy of the system as it progresses from reactants to products, can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate.

Theoretical investigations into SuFEx reactions have shown that the activation enthalpies can be relatively low, which is characteristic of "click" reactions. nih.gov The geometry of the transition state provides valuable information about the bonding changes occurring during the reaction. For an SN2-type mechanism, the transition state would feature a pentacoordinate sulfur center.

Role of Catalysts and Solvents in Reaction Kinetics

Catalysts and solvents play a crucial role in the kinetics of SuFEx and other transformations involving this compound. Computational models can effectively simulate these effects.

Catalysts: Basic catalysts, such as tertiary amines, are often employed to accelerate SuFEx reactions. mdpi.com Computational studies can model the interaction of the catalyst with the reactants. For instance, a base can deprotonate a nucleophile, increasing its reactivity. Alternatively, a Lewis base catalyst could coordinate to the sulfur atom, increasing its electrophilicity. By calculating the energy profiles of both the catalyzed and uncatalyzed reactions, the extent of catalytic rate enhancement can be quantified. Some SuFEx reactions are accelerated by silylating agents, and computational models can elucidate the role of the silicon center in activating the sulfonyl fluoride and trapping the displaced fluoride ion. researchgate.net

Solvents: The choice of solvent can significantly impact reaction rates. Implicit and explicit solvation models can be incorporated into DFT calculations to simulate the effect of the solvent environment. Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy. For instance, computational studies have explored the influence of water on SuFEx reactions, highlighting its potential to accelerate the reaction through hydrogen bonding interactions. mdpi.com By performing calculations in different solvent models, the optimal reaction medium can be predicted.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. These computational techniques provide insights into the molecule's flexibility and the preferred orientations of its substituent groups.

The primary sources of conformational flexibility in this compound are the rotation around the C-C bond of the ethyl group and the C-S bond connecting the sulfonyl fluoride group to the pyridine ring. At room temperature, the rotation around the single bond between the ethyl group and the pyridine ring is expected to be relatively free. mdpi.com However, there may be small energy barriers corresponding to eclipsed and staggered conformations of the methyl group relative to the pyridine ring.

Computational methods, such as relaxed potential energy surface scans, can be used to calculate the rotational energy barriers for both the ethyl and sulfonyl fluoride groups. The results of these calculations can identify the lowest energy (most stable) conformers. For the sulfonyl fluoride group, steric interactions with the adjacent hydrogen atom on the pyridine ring will likely influence its preferred orientation.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and determine the relative populations of different conformers. These simulations can also provide information on the flexibility of the pyridine ring itself and how this is influenced by the substituents.

Table 2: Torsional Barriers for a Representative Ethyl-Substituted Aromatic Ring

RotationBarrier Height (kcal/mol)Method
C(ring)-C(ethyl)~1-3MM3/DFT

Note: This value is an approximation based on studies of similar systems and the specific barrier for this compound would need to be calculated directly.

Quantitative Structure–Activity Relationship (QSAR) Studies for Related Motifs (excluding specific biological data)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. mdpi.com While specific biological data is excluded here, the principles of QSAR can be discussed in the context of motifs related to this compound.

A hypothetical QSAR study on a series of substituted pyridinesulfonyl fluorides would begin with the generation of a dataset of molecules with varying substituents on the pyridine ring. For each molecule, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Thermodynamic descriptors: Heat of formation, solvation energy.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with a hypothetical activity. Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) can be used for this purpose. chemrxiv.org

The resulting QSAR model, if statistically robust and validated, could be used to predict the activity of new, unsynthesized pyridinesulfonyl fluoride derivatives. The model would also provide insights into the structural features that are important for the hypothetical activity. For example, the coefficients of the descriptors in an MLR model would indicate whether a particular property has a positive or negative influence on the activity.

Spectroscopic Feature Predictions and Interpretation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic features of this compound, including its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are invaluable for confirming the structure of the synthesized compound and for understanding its vibrational properties.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be predicted with a high degree of accuracy using DFT calculations. nih.gov The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). By considering the Boltzmann-weighted average of the chemical shifts of the most stable conformers, a more accurate prediction can be obtained. nih.gov These predicted spectra can be directly compared to experimental data to aid in the assignment of peaks.

Vibrational Spectroscopy (IR and Raman): The IR and Raman spectra of this compound can also be simulated using DFT. nih.gov These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The predicted spectra can be used to assign the bands observed in the experimental FT-IR and FT-Raman spectra.

Key vibrational modes that would be of interest include:

The characteristic stretching frequencies of the S=O bonds in the sulfonyl group, which are typically strong in the IR spectrum.

The S-F stretching frequency.

The various C-H and C-C stretching and bending modes of the pyridine ring and the ethyl group.

The ring breathing modes of the pyridine ring.

By comparing the calculated vibrational frequencies of this compound with those of pyridine and ethylbenzene, the influence of the sulfonyl fluoride and ethyl substituents on the vibrational modes of the pyridine ring can be elucidated. nih.gov

Table 3: Predicted Vibrational Frequencies for a Representative Aryl Sulfonyl Fluoride

Vibrational ModePredicted Frequency (cm-1)Method
S=O Asymmetric Stretch~1400DFT/B3LYP
S=O Symmetric Stretch~1200DFT/B3LYP
S-F Stretch~850DFT/B3LYP
Pyridine Ring Stretch~1600DFT/B3LYP

Note: These are approximate frequency ranges and would need to be specifically calculated for this compound.

Applications of 5 Ethylpyridine 3 Sulfonyl Fluoride in Chemical Synthesis and Functional Materials

Role as a Versatile Building Block in Complex Molecule Synthesis

The structure of 5-Ethylpyridine-3-sulfonyl fluoride (B91410) makes it a valuable and versatile building block in organic synthesis. The pyridine (B92270) ring is a common scaffold in pharmaceuticals and agrochemicals, and its derivatives are used to construct more complex molecular architectures. researchgate.netnumberanalytics.com The sulfonyl fluoride group is exceptionally stable compared to other sulfonyl halides, yet it possesses a unique reactivity that can be harnessed for specific transformations. mdpi.comacs.org

This dual functionality allows the compound to be used in multi-step syntheses where other parts of a molecule are modified while the sulfonyl fluoride group remains intact for later-stage functionalization. For instance, methods have been developed for the synthesis of complex fused heterocyclic systems, such as indolizinyl sulfonyl fluorides, through the annulation of activated pyridines. rsc.orgresearchgate.net Such strategies highlight how the pyridine core can be elaborated into intricate structures while retaining the sulfonyl fluoride handle for subsequent reactions.

Furthermore, pyridine sulfonyl fluorides can serve as reagents themselves. For example, 2-pyridinesulfonyl fluoride (PyFluor) has been established as a superior deoxyfluorination reagent for converting alcohols to alkyl fluorides, a crucial transformation in medicinal chemistry. sigmaaldrich.com It is also used to facilitate the one-pot synthesis of amides and esters from carboxylic acids, demonstrating the utility of the pyridinesulfonyl fluoride motif in key bond-forming reactions. rsc.org This versatility underscores the potential of 5-Ethylpyridine-3-sulfonyl fluoride as a foundational component for creating diverse and complex molecules.

Application in Medicinal Chemistry Design and Lead Compound Optimization

In medicinal chemistry and drug discovery, the incorporation of specific functional groups is a key strategy for optimizing the efficacy, selectivity, and pharmacokinetic properties of lead compounds. The sulfonyl fluoride moiety, particularly on a heteroaromatic ring like pyridine, offers several design advantages.

A primary design principle involving the sulfonyl fluoride group is its use as a covalent "warhead" in the design of targeted covalent inhibitors. rsc.orgresearchgate.net Unlike highly reactive electrophiles that can bind indiscriminately, the sulfonyl fluoride group exhibits a unique balance of stability and reactivity. It is generally stable under physiological conditions but can be "switched on" to react with specific nucleophilic amino acid residues—such as serine, threonine, tyrosine, and lysine (B10760008)—within the binding site of a target protein. nsf.gov

This reactivity is highly dependent on the microenvironment of the protein's active site, which provides the precise orientation and catalytic assistance (e.g., through hydrogen bonding) needed to facilitate the covalent bond formation. nsf.gov This principle has been used to design selective inhibitors for various enzymes. For example, sulfonyl fluoride-based probes have been developed to target dihydrofolate reductase (DHFR) and α-chymotrypsin. nih.gov The pyridine ring in this compound would serve as the scaffold, presenting the sulfonyl fluoride warhead in a specific orientation to engage with the target protein, while the ethyl group could be used to fine-tune binding affinity and selectivity.

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a fundamental concept in lead optimization. princeton.eduu-tokyo.ac.jp The sulfonyl fluoride group is recognized as a valuable bioisostere for the more common sulfonamide group. oup.comd-nb.info While geometrically similar, the sulfonyl fluoride offers distinct electronic properties and, crucially, enhanced metabolic stability due to the strength of the sulfur-fluorine bond. acs.orgacs.org

Conceptually, replacing a sulfonamide linkage in a drug candidate with a sulfonyl fluoride could prevent metabolic cleavage at that site, potentially improving the drug's half-life and bioavailability. This strategy allows medicinal chemists to address metabolic liabilities without drastically altering the core structure and binding interactions of the molecule. d-nb.infoacs.org Furthermore, the development of synthetic methods to convert carboxylic acids or amides directly into sulfonyl fluorides provides a practical pathway for exploring this bioisosteric replacement in late-stage functionalization of complex molecules. acs.org Small polar motifs like those derived from sulfonyl fluoride chemistry are increasingly valuable for enhancing properties such as solubility and metabolic stability. acs.org

Utility in Agrochemical and Material Science Research

The structural motifs present in this compound are relevant to both agrochemical and material science research.

Pyridine derivatives are a cornerstone of the agrochemical industry, forming the core of numerous insecticides, herbicides, and fungicides. researchgate.netnumberanalytics.comgrandviewresearch.com The inclusion of fluorine atoms or trifluoromethyl groups into these scaffolds is a well-known strategy for enhancing biological efficacy. researchgate.netnih.gov The pyridine ring in this compound provides a proven platform for agrochemical activity, and the sulfonyl fluoride group offers a site for further modification or could contribute directly to the mode of action, analogous to its role in enzyme inhibition. Several pyridine-based compounds have been successfully developed as commercial pesticides. acs.org

In material science, pyridine-based units are incorporated into functional polymers and organic materials due to their electronic properties. numberanalytics.comrsc.org They are used in the synthesis of conducting polymers, luminogens for applications like organic light-emitting diodes (OLEDs), and molecularly imprinted polymers for creating synthetic materials with specific binding capabilities. beilstein-journals.orgresearchgate.netacs.org The sulfonyl fluoride group is particularly useful in this context due to its ability to participate in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This "click chemistry" reaction allows for the efficient and robust formation of linkages, making it an ideal tool for polymerization processes and the chemical modification of surfaces. smolecule.comresearchgate.net

Contribution to Ligation Chemistry and Bioconjugation Techniques

The most significant contribution of the sulfonyl fluoride group to modern chemistry is its central role in Sulfur(VI) Fluoride Exchange (SuFEx), a powerful click chemistry reaction. rsc.orgresearchgate.netsigmaaldrich.com Click chemistry refers to reactions that are modular, high-yielding, and generate only inoffensive byproducts. SuFEx fits this description perfectly, involving the reaction of a sulfonyl fluoride with a nucleophile, typically an amine or a silylated alcohol. nih.gov

This chemistry is particularly powerful for bioconjugation, which is the covalent linking of molecules to biomolecules like proteins or peptides. uri.edumdpi.com The sulfonyl fluoride group on a molecule like this compound can selectively react with the nucleophilic side chains of amino acids such as lysine or tyrosine on a protein's surface. nih.gov This enables the precise attachment of probes, tags, or other functional molecules to proteins for diagnostic or therapeutic purposes. thieme-connect.comresearchgate.net The stability of the sulfonyl fluoride group until it is in the presence of a suitable nucleophile makes it an ideal handle for these applications, allowing for clean and specific ligations in complex biological environments. nih.govmdpi.com

Interactive Data Table

The following table summarizes the key features and potential applications of the this compound scaffold based on the established chemistry of its constituent parts.

FeatureDescriptionPotential Application Area(s)Relevant Chemistry
Pyridine Core A six-membered nitrogen-containing aromatic heterocycle.Medicinal Chemistry, Agrochemicals, Material ScienceScaffolding, directing group, electronic modulation
Ethyl Group An alkyl substituent at the 5-position of the pyridine ring.Medicinal Chemistry, AgrochemicalsModulating lipophilicity, steric interactions, and binding affinity.
Sulfonyl Fluoride (-SO2F) A highly stable yet selectively reactive electrophilic functional group.Medicinal Chemistry, Ligation/Bioconjugation, Material ScienceCovalent inhibition ("warhead"), SuFEx click chemistry, polymerization linker.
Bioisosterism The -SO2F group can act as a bioisostere for sulfonamides.Drug Design, Lead OptimizationImproving metabolic stability and pharmacokinetic properties.
Building Block The combination of a stable handle (-SO2F) and a versatile scaffold.Organic SynthesisMulti-step synthesis, late-stage functionalization.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 5-Ethylpyridine-3-sulfonyl fluoride (B91410) and its analogs is a cornerstone of future research. Traditional methods for creating sulfonyl fluorides often rely on harsh reagents and multi-step processes. d-nb.info Modern approaches are shifting towards more sustainable and atom-economical routes.

Recent advancements have focused on the synthesis of sulfonyl fluorides from a variety of precursors, including sulfonic acids and their salts, sulfonamides, and thiols. d-nb.infonih.govnih.gov For instance, the direct conversion of sulfonic acids to sulfonyl fluorides using deoxyfluorinating agents like Xtalfluor-E® presents a more streamlined and environmentally friendly alternative to traditional methods that involve the in-situ formation of sulfonyl chlorides. nih.govnih.gov Another promising strategy involves the electrochemical oxidative coupling of thiols with a fluoride source, which can be performed at room temperature and avoids the use of stoichiometric oxidants. nih.govchemrxiv.orgtue.nl

Mechanochemical methods, which utilize mechanical force to induce chemical reactions, are also gaining traction as a sustainable approach. These solvent-free reactions can lead to shorter reaction times and simplified purification processes. youtube.comkuleuven.be The development of catalytic methods, such as the palladium-catalyzed synthesis from aryl bromides, further expands the toolkit for accessing complex pyridine (B92270) sulfonyl fluorides. digitellinc.comrsc.org A one-pot palladium-catalyzed reaction of aryl iodides with a sulfur dioxide surrogate (DABSO) and an electrophilic fluorine source (Selectfluor) has also been shown to be effective for producing aryl sulfonyl fluorides. organic-chemistry.org

Future efforts will likely concentrate on refining these methods to improve yields, expand substrate scope to include more complex and functionalized pyridine precursors, and further reduce the environmental impact. The ideal synthetic route would involve a one-pot, catalyst-free reaction under mild conditions, starting from readily available and inexpensive materials.

Expansion of SuFEx Reactivity and Substrate Scope

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Sharpless and co-workers, has revolutionized the use of sulfonyl fluorides as "click chemistry" hubs. rhhz.netnih.goveurekalert.orgsigmaaldrich.com 5-Ethylpyridine-3-sulfonyl fluoride is an ideal candidate for SuFEx reactions, allowing for the rapid and efficient connection to a wide range of nucleophiles to create diverse molecular architectures. rhhz.net

The reactivity of sulfonyl fluorides in SuFEx reactions is well-established with nucleophiles such as phenols, amines, and alcohols. nih.govrhhz.net Future research will focus on expanding the scope of SuFEx reactions involving pyridine sulfonyl fluorides to include a broader array of nucleophiles, including less reactive partners and carbon-based nucleophiles. eurekalert.org This expansion will enable the synthesis of previously inaccessible compound classes with novel biological activities.

Aromatic heterocyclic sulfonyl fluorides can be challenging substrates for SuFEx, often requiring higher catalyst loadings and longer reaction times. nih.gov Therefore, the development of more active catalysts and reaction conditions to accelerate these transformations is a key area of investigation. For example, the use of silicon additives like hexamethyldisilazane (B44280) (HMDS) in combination with organic bases has been shown to significantly accelerate SuFEx reactions. nih.gov

Furthermore, exploring the orthogonal reactivity of the pyridine ring in conjunction with the sulfonyl fluoride group will open up new avenues for creating complex, three-dimensional molecules. This could involve selective functionalization of the pyridine core either before or after the SuFEx reaction.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methods for this compound with flow chemistry and automated synthesis platforms is a critical step towards high-throughput screening and drug discovery. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. tue.nl

The electrochemical synthesis of sulfonyl fluorides has been successfully adapted to a continuous-flow protocol, significantly reducing reaction times from hours to minutes. tue.nl This approach can also be "telescoped" with subsequent SuFEx reactions in a continuous flow manner, streamlining the entire synthesis and diversification process. tue.nl The use of self-made microreactors has also been demonstrated for the synthesis of fluorinated heterocyclic compounds. mdpi.com

Automated synthesis platforms, such as those utilizing reagent cartridges and robotic liquid handlers, are becoming increasingly powerful tools for generating large libraries of compounds for biological screening. chemrxiv.orgbohrium.comyoutube.comyoutube.com These platforms can be programmed to perform multi-step syntheses and purifications with minimal human intervention. youtube.com Applying these automated technologies to the synthesis and diversification of this compound will dramatically accelerate the discovery of new bioactive molecules. chemrxiv.orgbohrium.com

Future research in this area will focus on developing robust and versatile flow and automated protocols that are compatible with a wide range of pyridine-based substrates and SuFEx partners. The ultimate goal is to create a fully automated "idea-to-molecule" pipeline for the rapid design, synthesis, and testing of novel compounds derived from this compound.

Exploration of New Catalytic Systems for Transformations

Catalysis plays a pivotal role in the synthesis and functionalization of sulfonyl fluorides. While significant progress has been made, the exploration of new and more efficient catalytic systems remains a key research frontier.

For the synthesis of sulfonyl fluorides, palladium-catalyzed cross-coupling reactions have proven effective. digitellinc.comrsc.org Bismuth-catalyzed conversion of (hetero)aryl boronic acids is another promising approach. organic-chemistry.orgmdpi.com Future work will likely involve the discovery of catalysts based on more abundant and less expensive metals, as well as the development of organocatalytic systems. mdpi.com

In the context of SuFEx reactions, nucleophilic catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to be highly effective for the amidation of sulfonyl fluorides, even for sterically hindered substrates. chemrxiv.orgscispace.comchemrxiv.org The catalytic activity of HOBt is enhanced by the presence of silicon additives that act as fluoride scavengers. chemrxiv.orgscispace.com The use of superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported to catalyze SuFEx reactions. acs.org

The development of catalysts that can selectively activate the S-F bond of pyridine sulfonyl fluorides in the presence of other reactive functional groups is a significant challenge. Photocatalysis and electrocatalysis are emerging as powerful tools for generating sulfonyl radicals under mild conditions, opening up new possibilities for the functionalization of these compounds. eurekalert.orgnih.gov The exploration of novel catalytic systems will undoubtedly lead to more efficient, selective, and sustainable methods for the synthesis and transformation of this compound.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling and machine learning are poised to revolutionize the design and synthesis of molecules based on the this compound scaffold. These in silico tools can provide valuable insights into reaction mechanisms, predict reaction outcomes, and guide the selection of optimal reaction conditions.

Density functional theory (DFT) calculations are already being used to investigate the mechanisms of sulfonyl fluoride synthesis and SuFEx reactions. acs.orgnih.govnih.gov For example, computational studies have shed light on the role of catalysts and bases in activating the S-F bond and promoting nucleophilic attack. acs.orgnih.gov A recent computational study investigated the redox-neutral Bi(III) catalytic mechanism for the synthesis of aryl sulfonyl fluorides, revealing the critical roles of the catalyst and base. nih.gov

Machine learning models are also emerging as powerful tools for predicting the success of SuFEx reactions. bohrium.comdigitellinc.com By training models on large datasets of reaction outcomes, it is possible to predict which combinations of sulfonyl fluorides and nucleophiles will lead to successful reactions. digitellinc.com These models can also be used to predict optimal reaction conditions, such as temperature, solvent, and catalyst, for a given transformation. bohrium.com

The future of this field lies in the development of more accurate and comprehensive predictive models. This will require the generation of large, high-quality datasets of reaction data and the application of advanced machine learning algorithms. Ultimately, the goal is to create a "virtual laboratory" where the synthesis and properties of novel this compound derivatives can be predicted with high accuracy before they are ever synthesized in the lab. This will significantly accelerate the pace of discovery and innovation in this exciting area of chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Ethylpyridine-3-sulfonyl fluoride, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of pyridine derivatives. For example, analogous compounds like 3-(trifluoromethyl)pyridine-2-sulfonyl chloride are synthesized via sulfonation using chlorosulfonic acid followed by fluorination. Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios of reagents like fluorinating agents (e.g., KF or DAST). Column chromatography (silica gel, ethyl acetate/petroleum ether) is recommended for purification .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Sulfonyl fluorides are moisture-sensitive and reactive. Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents. Use gloveboxes for manipulation to avoid hydrolysis. Safety protocols include wearing nitrile gloves, eye protection, and working in fume hoods due to potential release of toxic HF during decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound across different solvent systems?

  • Methodological Answer : Discrepancies may arise from solvent polarity or protic vs. aprotic effects. Design controlled experiments comparing reactivity in DMSO (polar aprotic), THF (non-polar), and water-containing systems. Monitor reaction progress via <sup>19</sup>F NMR to track fluoride displacement. Statistical analysis (e.g., ANOVA) can identify solvent-specific trends, while DFT calculations may elucidate solvent interactions at the sulfonyl fluoride moiety .

Q. How can the compound’s efficacy as a sulfonylating agent in peptide modification be systematically evaluated?

  • Methodological Answer : Conduct kinetic studies using model peptides (e.g., lysine-rich sequences) under varying pH (6–9) and temperature (25–40°C). Quantify sulfonation efficiency via LC-MS/MS and compare with established agents like dansyl chloride. Include negative controls (no reagent) and competitive experiments with cysteine residues to assess selectivity. Report yields, reaction rates (kobs), and side-product profiles .

Q. What advanced spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm pyridine ring substitution patterns and <sup>19</sup>F NMR for sulfonyl fluoride integrity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereoelectronic effects at the sulfonyl group, while IR spectroscopy monitors hydrolysis (loss of S–F stretch at ~1,400 cm<sup>-1</sup>). Purity analysis requires HPLC with UV detection at 254 nm .

Data Analysis & Experimental Design

Q. How can researchers design dose-response studies to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Use a logarithmic concentration range (1 nM–100 µM) in cell-based assays (e.g., cancer cell proliferation). Include triplicate wells, positive controls (e.g., cisplatin), and vehicle controls (DMSO). Fit data to a sigmoidal curve (Hill equation) to calculate IC50 values. Validate results with secondary assays (e.g., caspase-3 activation for apoptosis) .

Q. What statistical approaches address batch-to-batch variability in synthesizing this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles. Use multivariate analysis (e.g., PCA) to correlate batch parameters (reagent purity, stirring speed) with yield/purity. Establish acceptance criteria (e.g., ≥95% purity by HPLC) and apply control charts (Shewhart charts) for continuous process monitoring .

Mechanistic & Theoretical Studies

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31+G*) to map the reaction pathway. Calculate activation energies for fluoride displacement by nucleophiles (e.g., amines, thiols). Compare with experimental kinetic data to validate transition states. Solvent effects can be modeled using the COSMO-RS approach .

Safety & Environmental Considerations

Q. What waste management protocols are recommended for this compound in academic labs?

  • Methodological Answer : Neutralize waste with aqueous calcium carbonate to precipitate fluoride ions. Filter solids and incinerate organic residues. Monitor effluent pH to ensure compliance with local regulations (e.g., pH 6–9). Document disposal via lab-specific hazardous waste logs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.